11-(Heptylamino)undecanoic acid

Descripción general

Descripción

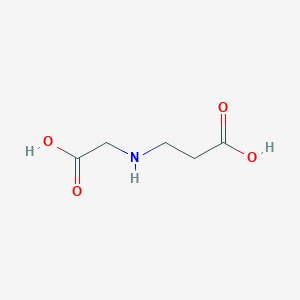

11-(Heptylamino)undecanoic acid is a versatile intermediate in organic chemistry . It is registered under the EC number 271-487-7 .

Molecular Structure Analysis

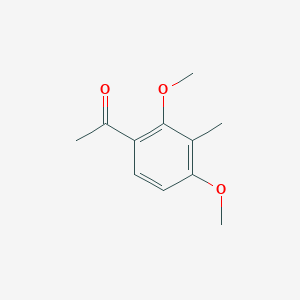

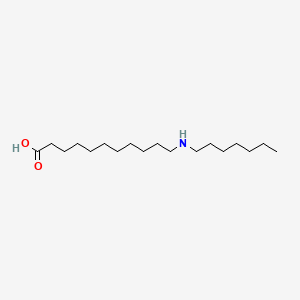

The molecular formula of 11-(Heptylamino)undecanoic acid is C18H37NO2 . Its molecular weight is 299.492 . The SMILES notation is CCCCCCCNCCCCCCCCCCC(=O)O .Aplicaciones Científicas De Investigación

Fluorescent Probes for Protein Binding

11-(Dansylamino)undecanoic acid (DAUDA) serves as a fluorescent fatty acid probe, particularly for studying human serum albumin (HSA). DAUDA has been utilized to determine binding sites on HSA, revealing its efficacy in identifying weak fatty acid (FA) binding sites, specifically sites 6 and 7 on HSA. This finding indicates DAUDA's suitability for probing these specific FA sites, though it may not be as effective for other binding sites like the bilirubin binding site on HSA (Wang et al., 2011). Additionally, DAUDA has been employed in studies involving rat liver fatty acid-binding protein, showing competitive binding with long-chain fatty acids and identifying preferences for certain fatty acids, thereby enhancing our understanding of fatty acid-protein interactions (Wilkinson & Wilton, 1987).

Synthesis from Natural Sources

Research has explored the chemo-enzymatic synthesis of derivatives like 11-hydroxyundecanoic acid from natural sources such as ricinoleic acid. This process involves biotransformation and chemical steps to yield products like 1,11-undecanedioic acid, showcasing an efficient method to generate valuable compounds from bio-based materials, which could have implications for sustainable chemical synthesis and industrial applications (Jang et al., 2016).

Antioxidant Applications

A novel class of 10-undecenoic acid-based alkyl 11-anilino-10-hydroxy undecanoates was synthesized and evaluated for antioxidant activity. These compounds demonstrated potential as antioxidants for lubricant formulations, showing the versatility of 11-(Heptylamino)undecanoic acid derivatives in industrial applications beyond biomedical research (Geethanjali et al., 2013).

Enzyme Catalysis Studies

The enzyme UndA, utilizing a dinuclear iron cofactor, activates oxygen to catalyze the decarboxylation of dodecanoic acid to undecene and carbon dioxide. This represents a unique mechanism among diiron decarboxylases, expanding the understanding of the diverse functionalities of dinuclear iron enzymes in biological systems (Manley et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

11-(Heptylamino)undecanoic acid is an organic compound with a unique structure that allows it to interact with various targets. It is known to have a certain surface activity and can be used as a raw material for emulsifiers and surfactants . .

Mode of Action

Its structure suggests that it may interact with its targets through its heptylamino and undecanoic acid groups

Biochemical Pathways

It is known that the compound can be used in the synthesis of functional materials . It can participate in reactions to form thiol groups, which can form stable complexes with metals. This property makes 11-(Heptylamino)undecanoic acid widely used in the preparation of metal nanoparticles and metal surface modifications .

Pharmacokinetics

Its water solubility of 298mg/L at 199℃

Result of Action

Its use in the synthesis of functional materials and metal nanoparticles suggests that it may have significant effects at the molecular level .

Action Environment

The action, efficacy, and stability of 11-(Heptylamino)undecanoic acid can be influenced by various environmental factors. For instance, its boiling point is 420.6℃ , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Its water solubility may also affect its action and efficacy in aqueous environments .

Propiedades

IUPAC Name |

11-(heptylamino)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-10-13-16-19-17-14-11-8-6-5-7-9-12-15-18(20)21/h19H,2-17H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHLOUIICBHQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218668 | |

| Record name | 11-(Heptylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Heptylamino)undecanoic acid | |

CAS RN |

68564-88-5 | |

| Record name | 11-(Heptylamino)undecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68564-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-(Heptylamino)undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068564885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Heptylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-(heptylamino)undecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.